Ethyl 1H-1-benzazepine-1-carboxylate structure and properties
Ethyl 1H-1-benzazepine-1-carboxylate structure and properties
An In-depth Technical Guide to the Structure, Properties, and Synthesis of 1H-1-Benzazepine Carboxylates
Abstract
The 1H-1-benzazepine scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its unique seven-membered ring fused to a benzene ring provides a versatile three-dimensional framework for interacting with a wide range of biological targets, including neural receptors and enzymes.[1] This guide provides a comprehensive technical overview of this important chemical class, using Ethyl 1H-1-benzazepine-1-carboxylate as a representative model. We will dissect its molecular structure, predict its physicochemical and spectroscopic properties, and detail a robust, modern synthetic strategy for its creation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the benzazepine core.
The 1H-1-Benzazepine Scaffold: A Cornerstone in Medicinal Chemistry
The fusion of an azepine ring with a benzene ring gives rise to the benzazepine family of compounds. These structures are of significant interest due to their conformational flexibility and broad pharmacological profile. Derivatives of this scaffold have been successfully developed into drugs and clinical candidates for various therapeutic areas.
Notably, the tetrahydro-1H-1-benzazepine core is a key component of Angiotensin-Converting Enzyme (ACE) inhibitors like benazepril, used in the treatment of hypertension.[2][3] Furthermore, functionalized benzazepines are crucial tools in neuroscience research, serving as high-affinity ligands for dopamine and serotonin receptors.[1] For instance, antagonists like SCH23390 are indispensable for dopamine receptor binding studies.[1] The scaffold's adaptability has also led to the exploration of its derivatives as potential treatments for parasitic infections such as Chagas disease and leishmaniasis, highlighting its wide-ranging therapeutic applicability.[4]
Molecular Structure and Physicochemical Properties
Ethyl 1H-1-benzazepine-1-carboxylate is characterized by a 1H-benzazepine core where the nitrogen atom at position 1 is substituted with an ethoxycarbonyl group (-C(=O)OCH₂CH₃). This substitution transforms the secondary amine of the parent heterocycle into a carbamate, significantly altering its electronic properties and chemical reactivity.
Chemical Structure
IUPAC Name: Ethyl 1H-benzo[b]azepine-1-carboxylate Molecular Formula: C₁₃H₁₃NO₂ Canonical SMILES: CCOC(=O)N1C=CC=CC2=CC=CC=C21
Predicted Physicochemical Data
| Property | Predicted Value | Unit | Source/Basis |
| Molecular Weight | 215.25 | g/mol | Calculated |
| XLogP3 | 2.9 | Estimated based on structural analogs[5] | |
| Hydrogen Bond Donors | 0 | Calculated | |
| Hydrogen Bond Acceptors | 2 | Calculated | |
| Rotatable Bonds | 3 | Calculated | |
| Topological Polar Surface Area | 29.5 | Ų | Estimated based on structural analogs[5] |
| Boiling Point | ~350-380 | °C | Extrapolated from related structures |
| Solubility | Poor in water; Soluble in organic solvents (DCM, EtOAc, THF) | Based on chemical principles |
Anticipated Spectroscopic Characteristics
Spectroscopic analysis is critical for the unambiguous identification and characterization of the target molecule. Based on the principles of NMR and IR spectroscopy, the following spectral features are anticipated for Ethyl 1H-1-benzazepine-1-carboxylate.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex in the aromatic region (δ 7.0-7.8 ppm) due to the protons on the benzene ring. The protons on the seven-membered azepine ring would likely appear in the δ 5.5-6.5 ppm range, showing characteristic couplings. The ethyl group of the carbamate will present as a quartet around δ 4.2 ppm (OCH₂) and a triplet around δ 1.3 ppm (CH₃).[6]
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¹³C NMR Spectroscopy: The carbon spectrum will feature a carbonyl signal for the carbamate at approximately δ 155 ppm. Aromatic carbons will resonate in the δ 120-140 ppm region. The carbons of the azepine ring and the ethyl group will appear in the upfield region of the spectrum.
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Infrared (IR) Spectroscopy: The most prominent feature will be a strong absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretching vibration of the carbamate. C-H stretching vibrations for the aromatic and aliphatic protons will appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively.
A Modern Synthetic Approach: Dearomative Rearrangement
While classical methods for benzazepine synthesis exist, modern strategies offer higher efficiency and broader substrate scope. A divergent synthesis via a dearomative rearrangement provides a powerful and flexible route to the benzazepine core.[7] The following protocol outlines a proposed pathway to synthesize the 1H-1-benzazepine scaffold, which can then be functionalized.
Experimental Protocol: Synthesis of the Benzazepine Core
This protocol is based on the thermolysis of a suitably substituted precursor, leading to a dearomative rearrangement and formation of the benzazepine ring system.[7]
Step 1: Synthesis of the Ynamide Precursor
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To a solution of an N-aryl sulfonamide (1.0 equiv) in anhydrous Tetrahydrofuran (THF, 0.1 M) under a nitrogen atmosphere, add a strong base such as n-butyllithium (1.1 equiv) at -78 °C.
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Stir the mixture for 30 minutes, then add a suitable electrophile (e.g., a bromoalkyne, 1.2 equiv).
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Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
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Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the ynamide precursor.
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Causality: The strong base is required to deprotonate the sulfonamide, forming a nucleophilic nitrogen that readily attacks the electrophilic alkyne. Anhydrous and inert conditions are critical to prevent quenching of the base and side reactions.
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Step 2: Thermolytic Dearomative Rearrangement
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Dissolve the purified ynamide precursor (1.0 equiv) in a high-boiling solvent such as THF or 1,4-dioxane (0.03 M) in a sealed Schlenk tube.[7]
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Thoroughly degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.
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Heat the reaction mixture to 90 °C in an oil bath and stir for 6-12 hours, monitoring progress by TLC or LC-MS.[7]
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Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
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Purify the residue by flash column chromatography on silica gel (using a gradient of petroleum ether/ethyl acetate) to isolate the substituted benzazepine product.
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Trustworthiness: This step is self-validating. The progress is monitored analytically, and the final product is purified chromatographically and its structure confirmed by NMR and MS, ensuring the identity and purity of the benzazepine core.
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Step 3: N-Carboxylation
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If the nitrogen is protected with a removable group like tosyl (Ts), deprotect it under standard conditions (e.g., Mg/MeOH or HBr/phenol).
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To a solution of the resulting free amine (1.0 equiv) and a non-nucleophilic base like triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add ethyl chloroformate (1.2 equiv) dropwise.
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Stir the reaction at room temperature for 2-4 hours.
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Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify by column chromatography to obtain the final product, Ethyl 1H-1-benzazepine-1-carboxylate.
Visualization of the Synthetic Workflow
Caption: Proposed synthetic workflow for Ethyl 1H-1-benzazepine-1-carboxylate.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of Ethyl 1H-1-benzazepine-1-carboxylate is dictated by its constituent functional groups: the electron-rich aromatic ring, the conjugated system of the azepine ring, and the electrophilic carbamate carbonyl.
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Aromatic Ring: Susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation), allowing for the introduction of diverse functional groups to modulate biological activity.
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Azepine Ring: The double bonds can undergo reactions such as hydrogenation to form the more stable tetrahydro-benzazepine derivatives, or cycloaddition reactions to build more complex polycyclic systems.
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Carbamate Group: The ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, or converted to other functional groups.
Given the established biological activities of its analogs, this molecule and its derivatives are prime candidates for screening in various drug discovery programs.
Logical Pathway to Therapeutic Application
Caption: From core scaffold to potential therapeutic applications.
Conclusion
Ethyl 1H-1-benzazepine-1-carboxylate serves as an excellent representative of the broader benzazepine class of heterocycles. While this specific molecule may not be extensively studied, its underlying scaffold is of immense value to the scientific community. Understanding its structure, predicted properties, and potential synthetic routes provides researchers with the foundational knowledge required to design and synthesize novel derivatives. The continued exploration of this chemical space is poised to yield new therapeutic agents for treating a wide array of human diseases, from central nervous system disorders to cardiovascular conditions.
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